molecular formula C10H18O B14261255 (2R)-2-Butylcyclohexan-1-one CAS No. 172586-67-3

(2R)-2-Butylcyclohexan-1-one

Cat. No.: B14261255
CAS No.: 172586-67-3
M. Wt: 154.25 g/mol
InChI Key: POYYYXPQBFPUKS-SECBINFHSA-N
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Description

(2R)-2-Butylcyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexane ring substituted with a butyl group at the second position and a ketone functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Butylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 2-butylcyclohexene, in the presence of a palladium or platinum catalyst. This method allows for the selective reduction of the double bond while preserving the ketone functionality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Butylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: 2-Butylcyclohexanone can be converted to 2-butylcyclohexanoic acid.

    Reduction: The reduction of the ketone yields 2-butylcyclohexanol.

    Substitution: Substitution reactions can yield various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

(2R)-2-Butylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Butylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues, while the butyl group can interact with hydrophobic pockets, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Butylcyclohexan-1-one: The enantiomer of (2R)-2-Butylcyclohexan-1-one, which may have different biological activities due to its different spatial arrangement.

    2-Methylcyclohexanone: A similar compound with a methyl group instead of a butyl group, which can affect its reactivity and applications.

    Cyclohexanone: The parent compound without any alkyl substitution, used as a starting material in various chemical syntheses.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a butyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

172586-67-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2R)-2-butylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2-8H2,1H3/t9-/m1/s1

InChI Key

POYYYXPQBFPUKS-SECBINFHSA-N

Isomeric SMILES

CCCC[C@@H]1CCCCC1=O

Canonical SMILES

CCCCC1CCCCC1=O

Origin of Product

United States

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